2-(4-Isocyanatophenyl)-1,3-benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918435-34-4 |
|---|---|
Molecular Formula |
C14H8N2O2 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-(4-isocyanatophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8N2O2/c17-9-15-11-7-5-10(6-8-11)14-16-12-3-1-2-4-13(12)18-14/h1-8H |
InChI Key |
LAYTZIUTRQXNSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=C=O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 4 Isocyanatophenyl 1,3 Benzoxazole and Its Precursors
Established Synthetic Pathways to 1,3-Benzoxazole Core Structures
Traditional methods for synthesizing the benzoxazole (B165842) ring remain fundamental in organic chemistry. These pathways typically involve the construction of the oxazole (B20620) ring onto a pre-existing benzene (B151609) derivative, most commonly an o-aminophenol.
Cyclocondensation Reactions of o-Aminophenols with Carbonyl Derivatives
The most conventional and widely employed route to 2-substituted benzoxazoles is the condensation reaction between o-aminophenols and various carbonyl-containing compounds. rsc.orgnih.gov This approach involves the reaction of an o-aminophenol with substrates such as carboxylic acids, aldehydes, acyl chlorides, or orthoesters, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. nih.govnih.gov The versatility of this method allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazole core.
The reaction is typically facilitated by acid catalysts or conducted under high-temperature conditions. google.com For instance, polyphosphoric acid (PPA) is a common reagent for the condensation with carboxylic acids. nih.gov Various catalysts have been explored to improve the efficiency and mildness of these reactions.
| Carbonyl Substrate | Catalyst/Reagent | Conditions | Key Advantages |
| Aldehydes | Nickel(II) complexes | DMF, K₂CO₃, 80 °C, 3-4 h | Low catalyst loading, high yields (87-94%). rsc.org |
| Aldehydes | Fluorophosphoric acid | Ethanol, RT, 2.4 h | Inexpensive, stable catalyst, short reaction time. nih.gov |
| Aldehydes | Isosorbide-initiated polyamine | Methanol, RT, 2-5 min | Economical, reusable, high yields (92-99%). nih.gov |
| Carboxylic Acids | Polyphosphoric acid (PPA) | 170–250 °C | Traditional method, effective for cyclization. nih.gov |
| β-Diketones | Brønsted acid and CuI | - | Tolerates various substituents on the o-aminophenol. organic-chemistry.org |
Oxidative Cyclization Strategies for Benzoxazole Formation
Oxidative cyclization methods provide an alternative pathway to benzoxazoles, often starting from different precursors or employing an oxidant to facilitate the ring-closing step. One strategy involves the direct oxidative cyclization of catechols with primary amines. citedrive.com This approach can utilize systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in ethyl acetate (B1210297) or a greener O₂/water system. citedrive.com The DDQ/EA system shows broad substrate compatibility, while the O₂/water system is more economical and suitable for synthesizing C-2 alkyl-substituted benzoxazoles. citedrive.com
Another prominent oxidative strategy is the cyclization of phenolic Schiff bases, formed from the initial condensation of an o-aminophenol and an aldehyde. nih.gov Elemental sulfur has been effectively used as an oxidant for the coupling of o-aminophenols with aldehydes or ketones. rsc.orgorganic-chemistry.org For example, reacting o-aminophenols and aldehydes with elemental sulfur in the presence of hydrated sodium sulfide (B99878) (Na₂S·5H₂O) in DMSO at 70 °C yields benzoxazoles. rsc.org An atom-economical and environmentally friendly approach involves the electrochemical oxidation and cyclization of glycine (B1666218) derivatives, which proceeds without transition metals or chemical oxidants, producing only hydrogen gas as a byproduct. organic-chemistry.org
Transition Metal-Catalyzed Cyclizations of ortho-Haloanilides
Transition metal catalysis offers a powerful alternative to the classical o-aminophenol-based syntheses. A significant development in this area is the copper-catalyzed intramolecular C-O cross-coupling of ortho-haloanilides. nih.govorganic-chemistry.org This method complements traditional strategies and avoids the need for o-aminophenol precursors. nih.gov The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving an oxidative insertion/reductive elimination pathway. organic-chemistry.orgnih.gov
Optimal conditions for this cyclization typically involve a catalyst system of copper(I) iodide (CuI) and a ligand, such as 1,10-phenanthroline (B135089) (10 mol %). organic-chemistry.orgnih.gov This catalytic system has proven effective for the cyclization of ortho-bromoanilides, as well as ortho-iodo- and ortho-chloroanilides. nih.gov The reactivity of the haloanilides follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step of the reaction. organic-chemistry.orgnih.gov This methodology is robust and amenable to parallel synthesis, allowing for the creation of diverse libraries of substituted benzoxazoles. nih.govorganic-chemistry.org
Advanced and Sustainable Synthetic Approaches for Benzoxazole Derivatization
In line with the growing emphasis on green chemistry, recent research has focused on developing more sustainable and efficient methods for benzoxazole synthesis. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous materials.
Green Chemistry Principles Applied to Benzoxazole Synthesis (e.g., Microwave-Assisted, Ultrasound-Assisted, Mechanochemical, Deep Eutectic Solvents)
Green synthetic techniques have been successfully applied to the synthesis of benzoxazole derivatives, offering significant advantages over conventional methods. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields. scienceandtechnology.com.vn It has been used for the condensation of o-aminophenols with aldehydes under solvent-free conditions, often using a catalyst like iodine. scienceandtechnology.com.vn This method aligns with green chemistry principles by improving energy efficiency. nih.gov
Ultrasound-Assisted Synthesis : Sonication provides an alternative energy source for promoting chemical reactions. The synthesis of benzoxazoles from o-aminophenols and aldehydes can be achieved in short reaction times (e.g., 30 minutes) and high yields under solvent-free ultrasound irradiation, often with a recyclable catalyst. nih.govresearchgate.netresearchgate.net
Mechanochemical Synthesis : This solvent-free technique involves initiating reactions through mechanical energy, such as grinding with a mortar and pestle. nih.gov The potassium-ferrocyanide-catalyzed synthesis of benzoxazoles from o-aminophenols and aldehydes can be completed in under two minutes at room temperature with excellent yields (87–96%) using this method. nih.gov
Deep Eutectic Solvents (DES) : DES are mixtures of compounds that form a liquid at or near room temperature and are considered green solvents. nih.gov They can act as both the reaction medium and catalyst, eliminating the need for volatile organic solvents and simplifying work-up procedures. nih.govnih.gov For instance, a choline (B1196258) chloride and imidazole-based DES has been used as an efficient catalyst for benzothiazole (B30560) synthesis, a related heterocyclic system. rsc.org
| Green Method | Typical Conditions | Key Advantages |
| Microwave-Assisted | Solvent-free, Iodine catalyst | Rapid, high yields, energy efficient. scienceandtechnology.com.vn |
| Ultrasound-Assisted | Solvent-free, LAIL@MNP catalyst, 70 °C | Fast (30 min), high yields (up to 90%), reusable catalyst. nih.govresearchgate.net |
| Mechanochemical | Solvent-free, K₄[Fe(CN)₆] catalyst, RT | Extremely fast (<2 min), excellent yields, non-toxic catalyst. nih.gov |
| Deep Eutectic Solvents | Solvent and catalyst | Environmentally benign, simple work-up, reusable. nih.govnih.govrsc.org |
Exploitation of Catalytic Systems in Benzoxazole Ring Formation (e.g., Nano-catalysts, Metal Catalysts, Ionic Liquid Catalysts)
The development of novel catalytic systems has been pivotal in advancing benzoxazole synthesis, leading to milder reaction conditions, higher efficiency, and improved catalyst reusability. nih.gov
Nano-catalysts : Heterogeneous nanocatalysts offer high catalytic activity and easy separation from the reaction mixture, often by magnetic means. researchgate.net Examples include Fe₃O₄@SiO₂-SO₃H nanoparticles, which effectively catalyze the condensation of o-aminophenol with aldehydes under solvent-free conditions. ajchem-a.com Another example is an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP), used for ultrasound-assisted synthesis. nih.govresearchgate.net
Metal Catalysts : A variety of metal catalysts beyond the copper systems used for haloanilide cyclization have been reported. Samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org Nickel(II) complexes have also been shown to be effective. rsc.org
Ionic Liquid Catalysts : Ionic liquids can serve as both solvents and catalysts. A reusable Brønsted acidic ionic liquid gel (BAIL gel) has been developed for the solvent-free synthesis of benzoxazoles, providing high yields and allowing for easy catalyst recovery and reuse. nih.govacs.org Thermal activated N-heterocyclic carbene (NHC) precursor ionic liquids have also been employed for the synthesis of various benzo-fused heterocycles, including benzoxazoles, using air as the oxidant. sci-hub.se
| Catalyst Type | Specific Example | Reaction | Key Features |
| Nano-catalyst | Fe₃O₄@SiO₂-SO₃H | o-aminophenol + aldehyde | Solvent-free, reusable magnetic catalyst. ajchem-a.com |
| Nano-catalyst | LAIL@MNP | o-aminophenol + aldehyde | Ultrasound-assisted, solvent-free, reusable. nih.govresearchgate.net |
| Metal Catalyst | Copper(I) Iodide / 1,10-phenanthroline | Cyclization of o-haloanilide | Alternative to o-aminophenol route, high yields. nih.govorganic-chemistry.org |
| Metal Catalyst | Samarium triflate | o-aminophenol + aldehyde | Green method in aqueous medium, reusable. organic-chemistry.org |
| Ionic Liquid | Brønsted acidic ionic liquid gel (BAIL gel) | o-aminophenol + aldehyde | Solvent-free, heterogeneous, reusable. nih.govacs.org |
| Ionic Liquid | [BMIm]₂[WO₄] (NHC precursor) | o-aminophenol + aldehyde | Base-free, uses air as oxidant, reusable. sci-hub.se |
One-Pot and Cascade Reaction Sequences for Enhanced Efficiency
One-pot and cascade reactions represent a highly efficient approach to the synthesis of the 2-arylbenzoxazole scaffold, minimizing purification steps, solvent waste, and reaction time. These processes involve multiple chemical transformations in a single reaction vessel. asianpubs.org
A prominent one-pot strategy involves the condensation and subsequent oxidative cyclization of a 2-aminophenol (B121084) with a substituted benzaldehyde. asianpubs.orgnih.gov For the synthesis of a precursor to the target molecule, 2-aminophenol would be reacted with 4-carboxybenzaldehyde or 4-aminobenzaldehyde. Catalysts for this transformation vary, with systems like copper(II) triflate (Cu(OTf)₂) and gold-based catalysts such as hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) under an oxygen atmosphere proving highly effective. asianpubs.orgnih.gov The gold-catalyzed method, for instance, can yield 2-arylbenzoxazoles in excellent yields, often exceeding 90%. nih.gov
Another powerful cascade methodology utilizes the triflic anhydride (B1165640) (Tf₂O)-promoted activation of tertiary amides. mdpi.comresearchgate.netcolab.ws In this sequence, a tertiary amide (e.g., N,N-dimethyl-4-formylbenzamide) reacts with 2-aminophenol in the presence of Tf₂O and a base like 2-fluoropyridine. The reaction proceeds through the activation of the amide, nucleophilic attack by the aminophenol, intramolecular cyclization, and finally elimination to furnish the 2-substituted benzoxazole. mdpi.comresearchgate.net This method is notable for its mild reaction conditions and broad substrate scope. mdpi.com
Furthermore, triphenylbismuth (B1683265) dichloride has been employed as a promoter for the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and thioamides at moderate temperatures. beilstein-journals.orgnih.gov This method offers an alternative route that avoids harsh conditions and is performed under aerobic conditions without the need for a base. beilstein-journals.org
Table 1: Comparison of One-Pot Synthetic Methods for 2-Arylbenzoxazole Precursors This table is a representative summary based on general methods; specific yields for the 4-substituted phenyl precursor may vary.
| Method | Starting Materials | Catalyst/Promoter | Oxidant/Conditions | Typical Yields (%) | Reference(s) |
|---|---|---|---|---|---|
| Gold-Catalyzed Oxidative Cyclization | 2-Aminophenol, Aromatic Aldehyde | HAuCl₄·4H₂O | O₂, THF, 66°C | 90-96 | nih.gov |
| Copper-Catalyzed Tandem Reaction | 2-Aminophenol, Aromatic Aldehyde | Cu(OTf)₂ | Air, Tandem Condensation/Oxidation | 85-95 | asianpubs.org |
| Triflic Anhydride-Promoted Cascade | 2-Aminophenol, Tertiary Amide | Tf₂O, 2-Fluoropyridine | DCM, Room Temperature | 70-90 | mdpi.com, researchgate.net |
| Triphenylbismuth-Promoted Desulfurization | 2-Aminophenol, Thioamide | Ph₃BiCl₂ | 1,2-DCE, 60°C | 79-99 | beilstein-journals.org, nih.gov |
Strategies for Incorporating the 4-Isocyanatophenyl Moiety
The introduction of the highly reactive isocyanate group requires specific strategic planning, which can occur either before or after the formation of the benzoxazole ring system.
This approach involves the use of a starting material that already contains the isocyanate group. A direct synthesis would involve the condensation of 2-aminophenol with a pre-formed 4-isocyanatobenzaldehyde (B38405) or a related derivative like 4-isocyanatobenzoyl chloride. The reaction of 2-aminophenols with benzoyl chlorides is a well-established method for forming benzoxazoles. chemicalbook.com However, the high reactivity of the isocyanate group means it must be stable to the cyclization conditions. This route is often less favored due to the potential for the isocyanate to react with the nucleophilic hydroxyl and amino groups of the 2-aminophenol, leading to undesired side products like ureas and carbamates.
A more common and controlled strategy is to first synthesize a stable precursor, typically 2-(4-aminophenyl)-1,3-benzoxazole or 2-(4-carboxyphenyl)-1,3-benzoxazole, and then convert the amino or carboxyl group to the isocyanate in a subsequent step.
The synthesis of 2-(4-aminophenyl)-1,3-benzoxazole is readily achieved by the condensation of 2-aminophenol with 4-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures. researchgate.net Once the amino-functionalized precursor is obtained, the amine can be converted to an isocyanate. The classical method for this transformation involves treatment with phosgene (B1210022) or a safer equivalent like triphosgene.
A more modern and widely used approach is the Curtius rearrangement . nih.govwikipedia.orgorganic-chemistry.orgnih.gov This versatile reaction transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. rsc.org Therefore, the synthesis would begin with the preparation of 2-(4-carboxyphenyl)-1,3-benzoxazole. This precursor is then converted to its corresponding acyl chloride, followed by reaction with an azide source (e.g., sodium azide) to form the acyl azide. Gentle heating of the acyl azide induces the rearrangement, eliminating nitrogen gas and forming the desired 2-(4-isocyanatophenyl)-1,3-benzoxazole with complete retention of the phenyl-benzoxazole linkage. wikipedia.orgorganic-chemistry.org The process is known for its mild conditions and tolerance of various functional groups. nih.govrsc.org
Table 2: Post-Cyclization Functionalization via Curtius Rearrangement
| Step | Precursor | Reagents | Intermediate/Product | Key Transformation | Reference(s) |
|---|
While challenging, methods exist that utilize isocyanates as direct building blocks for heterocyclic synthesis. For instance, the Staudinger–aza-Wittig reaction provides a pathway to isocyanates from azides, which can then be used in situ. beilstein-journals.org A hypothetical route could involve the reaction of a 2-azidophenol (B1279503) derivative with a suitable phosphine (B1218219) and a phenylcarbonyl component, although this is not a standard method for benzoxazoles.
More relevantly, phenyl isocyanate itself has been used in reactions to construct other heterocyclic systems. sapub.orgresearchgate.net In some multicomponent reactions, such as the Ugi four-component reaction (U-4CR), an isocyanate can be one of the key starting materials for the rapid assembly of complex molecules, and such strategies have been adapted for the synthesis of benzoxazole libraries. researchgate.net This approach would involve reacting 2-aminophenol, an aldehyde, a carboxylic acid, and an isocyanate in a one-pot process. While offering high diversity, controlling the chemoselectivity to favor the desired this compound would be a significant synthetic challenge.
Elucidation of Reaction Mechanisms and Transformational Chemistry
Mechanistic Studies of 1,3-Benzoxazole Ring Formation
The synthesis of the 2-aryl-1,3-benzoxazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. These methods often involve the condensation and subsequent cyclization of an o-aminophenol with a suitable carbonyl-containing precursor. The specific mechanistic pathway is highly dependent on the reactants, catalysts, and reaction conditions employed.
Oxidative cyclization is a prevalent strategy for forming the benzoxazole (B165842) ring, typically starting from an o-aminophenol and an aldehyde. The process generally begins with the condensation of the two reactants to form a phenolic Schiff base (or imine) intermediate. nih.gov The subsequent steps involve the crucial ring closure and aromatization through oxidation.
One well-studied mechanism involves a metal-free, cyanide-catalyzed aerobic oxidation. acs.orgacs.org Detailed investigations using density functional theory (DFT) have elucidated the intricate steps of this transformation. The reaction is understood to proceed through three main stages:
Amine-Aldehyde Condensation: Formation of the key phenolic Schiff base intermediate from o-aminophenol and an aldehyde. acs.org
Oxidative Dehydrogenation: Contrary to a direct cyclization predicted by Baldwin's rules, DFT studies suggest that the cyanide anion facilitates an aerobic dehydrogenation of the Schiff base. This step has the highest energy barrier and is considered rate-determining. acs.orgacs.org
Cyclization: Following dehydrogenation, an intramolecular cyclization occurs to form the benzoxazole ring, after which the cyanide catalyst is regenerated. acs.org
A plausible mechanism for this type of synthesis, catalyzed by a Lewis acidic ionic liquid on magnetic nanoparticles (LAIL@MNP), proposes that the catalyst first activates the aldehyde's carbonyl group. This facilitates the reaction with o-aminophenol to form an initial adduct, which then eliminates a water molecule to yield the imine intermediate. The phenolic hydroxyl group then attacks the imine, and the resulting cyclic intermediate is oxidized by atmospheric oxygen to afford the final 2-phenylbenzoxazole (B188899) product. nih.gov Iron-catalyzed oxidative cyclization, using environmentally benign oxidants like aqueous hydrogen peroxide, has also been developed, proceeding through a proposed radical process. rsc.org
Various catalytic systems have been developed to enhance the efficiency and selectivity of benzoxazole synthesis. These catalysts lower the activation energy of the reaction, often influencing the mechanistic pathway.
Copper Catalysis: Copper catalysts are widely used for the intramolecular cyclization of ortho-haloanilides. The mechanism is thought to proceed via an oxidative insertion of Cu(I) into the carbon-halogen bond, followed by a reductive elimination pathway through a Cu(I)/Cu(III) cycle. organic-chemistry.org The rate-determining step in this process is typically the initial oxidative addition. organic-chemistry.org
Palladium Catalysis: Palladium-catalyzed methods have been employed for the synthesis of functionalized benzoxazoles. nitrkl.ac.in For instance, the reaction of amidophenols with olefins in the presence of a Pd-catalyst can lead to C-H alkenylation followed by tandem intramolecular annulation to yield C4-alkenylated 2-aryl benzoxazoles. nitrkl.ac.in
Cyanide and Hypervalent Iodine Catalysis: As mentioned, cyanide can catalyze the aerobic oxidative cyclization of o-aminophenols and aldehydes. acs.org Computational studies have mapped the potential energy surface, identifying the transition state for the oxidative dehydrogenation step as the highest barrier (23.7 kcal/mol). acs.org In a different approach using hypervalent iodine compounds, computational results support a pathway involving the reaction of a cyclic hemiaminal tautomer of the Schiff base with the iodine(III) species. This is followed by a concerted reductive elimination via a low-energy transition state (ΔG‡ = 7.6 kcal mol−1) to form the benzoxazole ring. researchgate.net
Photoredox Catalysis: Visible-light-initiated protocols offer a mild and efficient route to 2-aryl benzoxazoles. Using Eosin Y as a photocatalyst, the reaction between benzoxazoles and α-keto acids proceeds through a sequential ring-opening and closure pathway, producing only CO2 as a byproduct. researchgate.net
Rearrangement reactions provide alternative and powerful strategies for constructing the benzoxazole core, often from different starting materials.
The Smiles rearrangement is a notable example of an intramolecular nucleophilic aromatic substitution (SNAr) reaction. acs.org In the context of benzoxazole synthesis, this rearrangement has been effectively used for the amination of benzoxazole-2-thiol derivatives. acs.orgnih.gov The proposed mechanism involves the following steps:
Initial S-alkylation: The starting benzoxazole-2-thiol is activated.
Nucleophilic Attack: The nitrogen atom of an amine attacks the benzoxazole ring carbon (C2 position), leading to the formation of a spiro intermediate through a new C–N bond. acs.orgnih.gov
Ring Opening and Rearomatization: The original C–S bond is cleaved, and subsequent rearomatization and hydrolysis yield the N-substituted 2-aminobenzoxazole. nih.gov
Another pathway involves a Beckmann-type rearrangement . This can be observed in the synthesis of 2-substituted benzoxazoles from ortho-hydroxyaryl N-H ketimines. The reaction proceeds through a common N-Cl imine intermediate, which, when treated with NaOCl, undergoes a rearrangement to form the benzoxazole product. organic-chemistry.org
Chemical Reactivity and Transformation Mechanisms of the Isocyanate Group in 2-(4-Isocyanatophenyl)-1,3-benzoxazole
The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity is fundamental to the use of this compound in polymer chemistry and as a synthetic intermediate. The reactivity of the isocyanate is influenced by the electron affinity of the moiety to which it is attached. nih.govfrontiersin.org
The central carbon atom of the isocyanate group is the primary site for nucleophilic attack. Common transformations include:
Urethane (B1682113) Formation: Isocyanates react readily with alcohols to form urethanes (carbamates). wikipedia.orgvaia.com This reaction is central to polyurethane chemistry. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. vaia.com Kinetic and mechanistic studies show that in the presence of excess isocyanate, an allophanate (B1242929) can form as an intermediate, which then decomposes to the urethane product. nih.gov
Urea (B33335) Formation: The reaction with primary or secondary amines yields substituted ureas. wikipedia.org This reaction is typically faster than the reaction with alcohols. Water also reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. wikipedia.org
Biuret Formation: Ureas can further react with isocyanates to form biurets. This occurs via the nucleophilic addition of a nitrogen atom from the urea to another isocyanate molecule. wikipedia.orgresearchgate.net
Isocyanurate Formation: In the presence of specific catalysts, isocyanates can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. wikipedia.orgrsc.org This reaction is crucial in the formation of polyisocyanurate (PIR) foams. rsc.org
The isocyanate functionality is a key component in step-growth polymerization, specifically through polyaddition reactions. While this compound is a monofunctional isocyanate, its reactions are prototypical for the polymerization mechanisms of its di- and poly-functional analogues, such as 4,4′-Methylene diphenyl diisocyanate (MDI), which are industrial workhorses. rsc.orgresearchgate.net
Polyurethane Synthesis: The reaction of a diisocyanate with a polyol (a molecule with two or more hydroxyl groups) leads to the formation of polyurethane polymers. wikipedia.org The polymer chain is built by the repetitive formation of urethane linkages.
Polyurea Synthesis: Similarly, reacting a diisocyanate with a diamine results in the formation of a polyurea, a polymer characterized by repeating urea linkages. wikipedia.org
Polyisocyanurate (PIR) Networks: The trimerization of diisocyanates can be used to form highly cross-linked polymer networks. rsc.org Often, this is done by starting with an isocyanate-terminated prepolymer, which is then subjected to catalytic trimerization to create a rigid foam material. rsc.org
Anionic Polymerization: Under specific conditions with anionic initiators (like sodium diphenylamide), isocyanates can undergo anionic polymerization. acs.org This process can exhibit living characteristics, allowing for the synthesis of polyisocyanates with controlled molecular weights. acs.org The proposed mechanism is an initiator-transfer anionic polymerization (ITAP), where the initiator both starts the chain and helps to control the propagating chain end. acs.org
Reactivity Profiling of the 1,3-Benzoxazole Heterocyclic System
The 1,3-benzoxazole scaffold is an aromatic heterocyclic system characterized by the fusion of a benzene (B151609) ring with an oxazole (B20620) ring. wikipedia.orgnih.gov This fusion results in a planar, bicyclic structure with distinct reactivity at the C2 position of the oxazole ring and at the C4, C5, C6, and C7 positions of the fused benzene ring. wikipedia.orgrsc.org Its aromatic nature confers relative stability, yet the presence of heteroatoms and the specific electronic distribution create reactive sites amenable to functionalization. wikipedia.org
The reactivity of the fused benzene ring in the benzoxazole core towards aromatic substitution is significantly influenced by the electron-withdrawing nature of the fused oxazole moiety. This generally results in a lower electron density across the benzene π-system compared to benzene itself, making electrophilic substitution more challenging. rsc.org
Electrophilic Aromatic Substitution (SEAr)
Late-stage functionalization of the carbocyclic ring of benzoxazole via electrophilic aromatic substitution is considered difficult. rsc.org However, under specific conditions, reactions such as nitration and halogenation can be achieved.
Nitration : The nitration of benzoxazole occurs preferentially at the 5- or 6-position. This regioselectivity is a key consideration in the synthesis of substituted benzoxazoles. In cases where the 5- and 6-positions are blocked, the nitro group may enter the 4- or 7-position. researchgate.net For instance, 5-nitro-1,3-benzoxazole derivatives have been synthesized for evaluation as anthelmintic agents. researchgate.net
Halogenation : Regioselective halogenation of the benzoxazole core is challenging due to the multiple possible reaction sites. researchgate.net Transition metal catalysis has been employed to direct halogenation to specific positions. Ruthenium catalysts can facilitate halogenation at the C7-position, while rhodium catalysts can direct the reaction to the ortho-position of a 2-aryl substituent. researchgate.net Without such directing groups or catalysts, halogenation can be non-selective and require harsh conditions. rsc.org Iron(III)-catalyzed bromination of N-arylbenzamides followed by copper(I)-catalyzed O-cyclization is another strategy to produce halogenated benzoxazoles. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) and Ring-Opening Reactions
Direct nucleophilic aromatic substitution on the carbocyclic part of the benzoxazole ring is not a common transformation unless the ring is activated by strongly electron-withdrawing groups (like a nitro group). More prevalent is the nucleophilic attack at the C2 position, which can lead to ring-opening of the oxazole moiety. This reactivity provides a pathway to various functionalized o-aminophenol derivatives.
A facile and environmentally friendly method involves the ring-opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization, to yield 2-aminobenzoxazoles. rsc.org This two-step process begins with the nucleophilic amine attacking the C2 carbon, cleaving the C-O bond of the oxazole ring. Other nucleophiles, such as Grignard reagents and iodobenzene (B50100) in the presence of a catalyst, have also been shown to induce ring-opening. researchgate.netdocumentsdelivered.com In some cases, this ring-opening can be part of a cascade reaction, for example, the Y(OTf)₃-catalyzed reaction of benzoxazoles with propargylic alcohols leads to the formation of 1,4-benzoxazine scaffolds. rsc.org
Table 1: Regioselectivity in Aromatic Substitution on the Benzoxazole Core
| Reaction Type | Reagents/Catalyst | Primary Position(s) of Substitution | Reference |
|---|---|---|---|
| Nitration | Standard nitrating agents | 5- and 6-positions | researchgate.net |
| Halogenation (Chlorination, Bromination, Iodination) | N-halosuccinimide / Ruthenium catalyst | 7-position | researchgate.net |
| Arylation | Phenols / Triflic anhydride (B1165640) | 4-position (of 2-methylsulfinylbenzothiazole) | rsc.org |
The C2 position of the benzoxazole ring is the most reactive site and is the primary target for introducing a wide array of functional groups. rsc.orgnih.gov This is central to the synthesis of derivatives like this compound. The strategies for C2-functionalization can be broadly divided into two categories: construction of the ring with a pre-determined C2-substituent, or post-modification of a C2-unsubstituted or pre-functionalized benzoxazole.
A primary method for synthesizing 2-substituted benzoxazoles is the condensation reaction between an o-aminophenol and a suitable carbonyl-containing compound or its equivalent. chemicalbook.comthieme-connect.com
From Carboxylic Acids, Aldehydes, and their Derivatives : The condensation of o-aminophenols with carboxylic acids, often mediated by polyphosphoric acid (PPA) or polyphosphate esters, is a classic method. researchgate.net Similarly, reactions with aldehydes are widely used, employing a vast range of catalysts, including Brønsted acids, Lewis acids (like samarium triflate), and various metal catalysts under diverse conditions. chemicalbook.comorganic-chemistry.orgnih.govacs.org A recently developed method utilizes visible light-initiated photoredox catalysis for the reaction of benzoxazoles with α-keto acids, producing 2-aryl benzoxazoles with CO₂ as the only byproduct. researchgate.net
From Amides and Nitriles : A versatile method involves the activation of tertiary amides with triflic anhydride (Tf₂O), which then react with 2-aminophenols in a cascade reaction to form 2-substituted benzoxazoles. nih.gov Halogenated nitriles, such as dichloroacetonitrile, can react directly with 2-aminophenols, often without a catalyst, to produce 2-haloalkylbenzoxazoles. bath.ac.ukacs.org These products, like 2-(trichloromethyl)benzoxazoles, are valuable intermediates themselves, amenable to further substitution by various nucleophiles. bath.ac.uk
Synthesis of 2-Aminobenzoxazoles : The 2-amino group is a particularly important substituent. One common route is the reaction of o-aminophenols with cyanating agents like cyanogen (B1215507) bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). organic-chemistry.orgnih.govresearchgate.net Another key strategy is the nucleophilic displacement from a benzoxazole with a suitable leaving group at the C2 position. For example, 2-mercaptobenzoxazole (B50546) can be activated with chloroacetyl chloride and then reacted with various amines in a process involving an intramolecular Smiles rearrangement to yield N-substituted 2-aminobenzoxazoles. nih.govacs.org
The isocyanate group in the target compound, this compound, is a highly reactive functional handle. While specific transformations starting from this exact molecule are not detailed in the provided context, the synthesis of related structures provides insight. For instance, 2-(acetohydrazide)thio benzoxazole has been reacted with phenyl isocyanate to form a semicarbazide (B1199961) derivative, which can then be cyclized. nih.gov This demonstrates the typical nucleophilic addition reaction that the isocyanate group readily undergoes with nucleophiles such as hydrazides, amines, and alcohols.
Table 2: Selected Methods for C2-Functionalization of Benzoxazoles
| C2-Substituent Type | Methodology | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| 2-Aryl | Condensation | o-Aminophenol + Aromatic Aldehyde / Acid catalyst (e.g., BAIL gel) | acs.org |
| 2-Aryl | Photoredox Catalysis | Benzoxazole + α-Keto Acid / Eosin Y | researchgate.net |
| 2-Alkyl/Aryl | Amide Activation | o-Aminophenol + Tertiary Amide / Tf₂O, 2-Fluoropyridine | nih.gov |
| 2-Amino | Cyclization | o-Aminophenol + NCTS / BF₃·Et₂O | nih.govacs.org |
| 2-Amino (N-substituted) | Smiles Rearrangement | 2-Mercaptobenzoxazole + Chloroacetyl chloride + Amine | nih.govacs.org |
| 2-Dichloromethyl | Cyclocondensation | o-Aminophenol + Dichloroacetonitrile / Methanol | acs.org |
Systematic Derivatization and Structure Reactivity Correlation Studies
Synthesis of Novel Benzoxazole-Isocyanate Derivatives through Controlled Reactions
The presence of the highly reactive isocyanate (–NCO) group on the 2-phenyl-1,3-benzoxazole framework allows for a wide array of derivatization reactions. The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols, providing a straightforward route to a diverse range of functionalized molecules. rsc.org This reactivity is the foundation for creating both small molecule adducts for fundamental studies and complex polymeric structures.
Monomeric Adducts for Fundamental Chemical Investigations
The reaction of 2-(4-isocyanatophenyl)-1,3-benzoxazole with various nucleophiles yields a library of monomeric adducts, which are essential for probing the fundamental chemical and biological properties of the scaffold. The primary reactions involve the addition of a nucleophile to the electrophilic carbon of the isocyanate group.
Reaction with Alcohols: In the presence of an alcohol (R-OH), the isocyanate undergoes a nucleophilic addition to form a urethane (B1682113) (or carbamate) linkage. This reaction is often catalyzed and provides a stable adduct. kuleuven.be The general reaction is depicted below:
this compound + R-OH → 2-(4-(alkoxycarbonylamino)phenyl)-1,3-benzoxazole
Reaction with Amines: Primary and secondary amines (R-NH₂ or R₂-NH) react readily with the isocyanate, typically without the need for a catalyst, to form substituted ureas. rsc.org The reaction with a primary amine is as follows:
this compound + R-NH₂ → 2-(4-(3-alkylureido)phenyl)-1,3-benzoxazole
Reaction with Water: The isocyanate group can also react with water, initially forming an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the corresponding primary amine, 2-(4-aminophenyl)-1,3-benzoxazole. This amine can then react with another molecule of the isocyanate to form a symmetrical urea (B33335). researchgate.net
These reactions allow for the synthesis of a diverse set of derivatives. The specific properties of the resulting adducts are determined by the nature of the 'R' group introduced from the nucleophile.
Table 1: Representative Monomeric Adducts from this compound This table presents hypothetical, yet chemically plausible, examples of monomeric adducts derived from the title compound to illustrate the synthetic possibilities. Specific experimental data for these exact reactions were not found in the search results.
| Nucleophile | Adduct Type | Resulting Compound Name |
| Ethanol | Urethane | Ethyl (4-(1,3-benzoxazol-2-yl)phenyl)carbamate |
| Aniline | Urea | 1-(4-(1,3-benzoxazol-2-yl)phenyl)-3-phenylurea |
| Benzylamine | Urea | 1-(4-(1,3-benzoxazol-2-yl)phenyl)-3-(benzyl)urea |
| Phenol | Urethane | Phenyl (4-(1,3-benzoxazol-2-yl)phenyl)carbamate |
Oligomeric and Polymeric Architectures Incorporating the Compound
The bifunctional nature of derivatives of this compound, or the use of di- or poly-functional nucleophiles, enables the construction of oligomeric and polymeric materials. These polymers can exhibit unique thermal and mechanical properties due to the rigid benzoxazole (B165842) unit in the polymer backbone. dtic.mil
Polyurethanes: The reaction of the isocyanate with diols or polyols leads to the formation of polyurethanes. If this compound is reacted with a diol like ethylene (B1197577) glycol, a polyurethane chain incorporating the benzoxazole moiety as a pendant group would be formed. Alternatively, a di-isocyanate functionalized benzoxazole could be used to create polymers with the benzoxazole unit in the main chain. Aromatic poly(benzoxazole)s are known for their excellent thermal stability and mechanical properties. dtic.mil
Polyureas: Similarly, reaction with diamines results in the formation of polyureas. acs.orgnih.gov These polymers are known for their high strength and thermal resistance. The synthesis of polyureas can be achieved by reacting the isocyanate with diamines, a process that typically proceeds rapidly. nih.gov The incorporation of the benzoxazole structure can enhance the thermal stability of the resulting polyurea. acs.org
The synthesis of these polymers allows for the development of high-performance materials with applications in coatings, films, and composites where thermal stability is a key requirement. dtic.milusm.edu
Impact of Substituents on the Reactivity and Stability of the Compound
The electronic nature of these substituents plays a critical role:
Electron-withdrawing groups (e.g., nitro -NO₂, chloro -Cl) attached to the phenyl ring increase the electrophilicity of the isocyanate carbon atom. This enhances the rate of reaction with nucleophiles. researchgate.net Conversely, electron-withdrawing groups on the benzoxazole ring can also influence the reactivity of the isocyanate.
Electron-donating groups (e.g., methyl -CH₃, methoxy (B1213986) -OCH₃) decrease the electrophilicity of the isocyanate carbon, thus reducing its reactivity towards nucleophiles. zenodo.org
The stability of the benzoxazole ring itself can also be affected by substituents. For instance, studies on related benzoxazole derivatives have shown that substituents at the 2- and 5-positions are critical for modulating properties. mdpi.com The presence of certain substituents can enhance thermal stability or alter the electronic properties of the heterocyclic system. researchgate.net For example, in a study of benzoxazole-terminated liquid crystals, substituents with stronger electron-withdrawing properties led to a wider mesomorphic temperature range, indicating increased stability of certain phases. researchgate.net
Table 2: Predicted Effect of Substituents on Isocyanate Reactivity This table provides a qualitative prediction based on general principles of organic chemistry, as specific kinetic data for substituted this compound were not available in the search results.
| Substituent Position | Substituent Type | Predicted Effect on Isocyanate Reactivity | Rationale |
| Phenyl Ring (ortho/para to -NCO) | Electron-Withdrawing (e.g., -NO₂) | Increase | Increases the partial positive charge on the isocyanate carbon. researchgate.net |
| Phenyl Ring (ortho/para to -NCO) | Electron-Donating (e.g., -OCH₃) | Decrease | Decreases the partial positive charge on the isocyanate carbon. zenodo.org |
| Benzoxazole Ring | Electron-Withdrawing (e.g., -Cl at C5) | Minor Increase | Inductive withdrawal effect transmitted through the phenyl ring. |
| Benzoxazole Ring | Electron-Donating (e.g., -CH₃ at C5) | Minor Decrease | Inductive donating effect transmitted through the phenyl ring. |
Rational Design of New Molecular Entities based on the this compound Scaffold
The 2-phenyl-1,3-benzoxazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.gov This makes the this compound molecule an excellent starting point for the rational design of new bioactive compounds.
The design strategy often involves a structure-activity relationship (SAR) approach, where systematic modifications are made to the core structure to optimize interaction with a biological target. researchgate.net For benzoxazole derivatives, substitutions at the 2- and 5-positions have been shown to be particularly important for influencing biological potency. mdpi.com
By using the isocyanate group as a chemical handle, a multitude of functionalities can be introduced at the 4-position of the phenyl ring. For example:
Introducing Pharmacophores: Reacting the isocyanate with amines or alcohols that are themselves part of known pharmacophores can create hybrid molecules with potentially enhanced or novel activities.
Modulating Physicochemical Properties: The addition of different groups via the isocyanate reaction allows for the fine-tuning of properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy. mdpi.com
Bioisosteric Replacement: In drug design, a benzoxazole ring can be used as a bioisostere for other aromatic systems, such as benzothiazole (B30560) or benzofuran, to improve potency or pharmacokinetic properties. nih.govmdpi.com
The combination of the established biological relevance of the benzoxazole scaffold and the synthetic versatility of the isocyanate group provides a powerful platform for the rational design and discovery of new molecular entities for therapeutic applications. mdpi.comnih.gov
Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(4-Isocyanatophenyl)-1,3-benzoxazole in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete assignment of all proton and carbon nuclei can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) and the phenyl rings. The protons on the benzoxazole ring system would likely appear as a complex multiplet pattern in the downfield region, typically between δ 7.3 and 7.8 ppm. The protons on the 4-isocyanatophenyl ring would present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, likely in the range of δ 7.2 to 8.3 ppm. The integration of these signals would confirm the number of protons in each aromatic system.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. The highly deshielded carbon of the isocyanate group (N=C=O) is a key diagnostic peak, expected to appear in the range of δ 120-130 ppm. The carbon atoms of the benzoxazole and phenyl rings would resonate in the aromatic region (δ 110-165 ppm). The quaternary carbons, such as C2 of the benzoxazole ring and the carbon attached to the isocyanate group, would show distinct chemical shifts. For instance, the C2 carbon of the benzoxazole ring is anticipated to be in the region of δ 160-165 ppm. rsc.org
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the proton and carbon signals unambiguously. A COSY spectrum would reveal the coupling relationships between adjacent protons within the aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range correlations between protons and carbons, helping to piece together the entire molecular structure by connecting the benzoxazole and phenyl-isocyanate fragments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoxazole Protons | 7.3 - 7.8 (m) | 110 - 152 |
| Phenyl Protons (ortho to NCO) | ~8.2 (d) | ~135 |
| Phenyl Protons (meta to NCO) | ~7.4 (d) | ~128 |
| Isocyanate Carbon | - | 120 - 130 |
| Benzoxazole C2 | - | 160 - 165 |
Note: These are predicted values based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is pivotal for identifying the characteristic functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band around 2250-2275 cm⁻¹, which is the hallmark of the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This band is highly characteristic and serves as a primary indicator of the presence of this functional moiety. Other significant absorptions would include C=N stretching of the oxazole (B20620) ring around 1615-1630 cm⁻¹, and C-O-C stretching vibrations of the benzoxazole system. nist.govnist.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra, aiding in the structural confirmation. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.
Table 2: Key Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Isocyanate (–N=C=O) asymmetric stretch | 2250 - 2275 (very strong) | Weak |
| Isocyanate (–N=C=O) symmetric stretch | Weak | May be prominent |
| Oxazole C=N stretch | 1615 - 1630 (strong) | Prominent |
| Aromatic C=C stretch | 1450 - 1600 (multiple bands) | Strong |
| Aromatic C-H stretch | > 3000 | Moderate |
| Benzoxazole C-O-C stretch | 1200 - 1270 | Moderate |
Note: Predicted values are based on characteristic group frequencies and data from related structures.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₄H₈N₂O₂), the expected exact mass would be approximately 236.0586 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 236. The fragmentation pattern would likely involve the loss of the isocyanate group (NCO, 42 Da) leading to a significant fragment ion at m/z 194, corresponding to the 2-phenylbenzoxazole (B188899) cation. Further fragmentation of the benzoxazole ring system would provide additional structural confirmation. Electrospray ionization (ESI) could also be used, potentially showing the protonated molecule [M+H]⁺ at m/z 237.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is publicly available, data from the closely related precursor, 2-(4-Aminophenyl)-1,3-benzoxazole, offers significant insights. nih.gov
In the crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole, the benzoxazole ring system and the phenyl ring are not coplanar, with a dihedral angle of approximately 11.8°. nih.gov It is expected that this compound would adopt a similar non-planar conformation. The bond lengths and angles within the benzoxazole and phenyl rings would be consistent with aromatic systems. The isocyanate group would exhibit a linear or near-linear geometry. The crystal packing would be influenced by intermolecular interactions such as π-π stacking between the aromatic rings.
Table 3: Predicted Crystallographic Parameters for this compound (based on 2-(4-Aminophenyl)-1,3-benzoxazole)
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (or similar) |
| Dihedral Angle (Benzoxazole-Phenyl) | ~10-15° |
| Key Intermolecular Interactions | π-π stacking |
Note: These are predictions based on the crystal structure of a closely related compound. nih.gov
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence) for Optoelectronic Properties
Electronic spectroscopy provides information about the electronic transitions within the molecule and is crucial for understanding its photophysical properties.
UV-Vis Absorption Spectroscopy: Benzoxazole derivatives are known to be chromophoric, and this compound is expected to exhibit strong absorption in the ultraviolet region. Based on data from similar 2-phenylbenzoxazole derivatives, one would anticipate an absorption maximum (λ_max) in the range of 300-350 nm. researchgate.net This absorption corresponds to π-π* electronic transitions within the conjugated system of the benzoxazole and phenyl rings. The isocyanate group may have a modest influence on the position of the absorption maximum.
Fluorescence Spectroscopy: Many benzoxazole derivatives are fluorescent. researchgate.netnih.gov Upon excitation at its absorption maximum, this compound is likely to exhibit fluorescence emission. The position of the emission maximum and the fluorescence quantum yield would be dependent on the specific electronic structure and the solvent environment. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would provide insight into the extent of structural relaxation in the excited state. The photophysical properties of benzoxazole derivatives can be tuned by the introduction of different substituents. researchgate.net
Table 4: Predicted Photophysical Properties for this compound
| Property | Predicted Value |
| Absorption Maximum (λ_max) | 300 - 350 nm |
| Molar Absorptivity (ε) | High (characteristic of π-π* transitions) |
| Emission Maximum (λ_em) | Expected in the near-UV or blue region |
| Fluorescence Quantum Yield (Φ_f) | Dependent on structure and solvent |
Note: Predicted values are based on the photophysical properties of related benzoxazole derivatives.
Exploration of Advanced Materials Applications of 2 4 Isocyanatophenyl 1,3 Benzoxazole and Its Polymeric Systems
Development of High-Performance Polymers and Resins
The isocyanate functionality of 2-(4-isocyanatophenyl)-1,3-benzoxazole serves as a key reactive site for the synthesis of various high-performance polymers. The rigid benzoxazole (B165842) unit, when integrated into a polymer backbone, is known to impart exceptional thermal stability and mechanical strength.
Polybenzoxazoles (PBOs) and Polybenzoxazine-based Materials
Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their outstanding thermal and oxidative stability, high strength, and high modulus. Typically, PBOs are synthesized through the polycondensation of bis-o-aminophenols with dicarboxylic acids or their derivatives. While the direct polymerization of this compound into a PBO is not the conventional route, its precursor, 2-(4-aminophenyl)-1,3-benzoxazole, is a critical monomer in the synthesis of polyimides containing benzoxazole units. rsc.org These poly(benzoxazole imide)s (PBOPIs) exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and decomposition temperatures (5% weight loss) between 510 and 564 °C in a nitrogen atmosphere. rsc.org The mechanical properties of these polymers are also noteworthy, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org
The synthesis of such polymers often involves a two-stage method where a poly(amic acid) precursor is first formed, followed by thermal or chemical cyclization to the final polyimide. researchgate.net The incorporation of the rigid benzoxazole moiety enhances the molecular packing and intermolecular interactions, leading to superior thermal and mechanical performance. researchgate.net
In a related area, polybenzoxazines are another class of high-performance thermosetting polymers. They are known for their near-zero shrinkage upon curing, low water absorption, and excellent thermal stability. While not directly synthesized from the isocyanate, novel benzoxazine (B1645224) monomers containing benzoxazole structures have been developed to create high-performance thermosets, indicating a trend towards incorporating these heterocyclic units to enhance polymer properties.
Polyurethanes and Polyureas Incorporating Benzoxazole Units
The reactive isocyanate group of this compound makes it a prime candidate for the synthesis of polyurethanes and polyureas. These polymers are formed through the polyaddition reaction of a diisocyanate with a diol (for polyurethanes) or a diamine (for polyureas).
The general synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol, resulting in a polymer chain linked by urethane (B1682113) (-NH-CO-O-) groups. youtube.comyoutube.com By using a diol and a diisocyanate containing the benzoxazole moiety, such as a derivative of this compound, it is possible to introduce the rigid, thermally stable benzoxazole unit into the polyurethane backbone. The properties of the resulting polyurethane can be tailored by the choice of the polyol and the isocyanate. mdpi.com The incorporation of rigid aromatic structures, like the benzoxazole ring system, into the hard segments of polyurethanes generally leads to enhanced thermal stability and mechanical strength. mdpi.com
Similarly, polyureas are synthesized from the reaction of a diisocyanate with a diamine, forming urea (B33335) (-NH-CO-NH-) linkages. mdpi.comsphinxsai.com The reaction between this compound (or a related diisocyanate) and a diamine would produce a polyurea with pendant or main-chain benzoxazole groups. These polymers are known for their excellent mechanical properties and durability. The synthesis of polyureas is typically a rapid, catalyst-free reaction. nih.gov By controlling the sequence structure of the polymer chain, for instance by reacting a diisocyanate with a diamine to form an NCO-terminated prepolymer which is then further reacted, the properties of the resulting polyurea can be precisely controlled. nih.gov
The table below summarizes the typical monomers and linkages in these polymer systems.
| Polymer System | Monomer 1 | Monomer 2 | Characteristic Linkage |
| Polyurethane | Diisocyanate (e.g., derivative of this compound) | Diol/Polyol | Urethane (-NH-CO-O-) |
| Polyurea | Diisocyanate (e.g., derivative of this compound) | Diamine | Urea (-NH-CO-NH-) |
Thermosetting and Thermoplastic Polymeric Matrices
The incorporation of this compound into polymer structures can lead to both thermosetting and thermoplastic materials with high-performance characteristics.
Thermoplastic polymers based on benzoxazole units, such as certain polybenzoxazoles, are known for their excellent thermo-oxidative stability, making them suitable for high-temperature applications. However, their high glass transition temperatures can make processing difficult. researchgate.net Research has focused on modifying the polymer backbone to lower the glass transition temperature without significantly compromising thermal stability, thereby improving their processability as thermoplastic matrices for composites. researchgate.net
Thermosetting polymers can be developed by utilizing the reactive nature of the isocyanate group or by incorporating the benzoxazole moiety into thermosetting resin systems like polybenzoxazines. These materials form cross-linked networks upon curing, resulting in materials with high thermal stability and mechanical integrity. Novel thermosetting systems based on multifunctional benzoxazines have been developed, showcasing the versatility of incorporating heterocyclic structures to create high-performance materials.
Opto-Electronic and Photonic Material Development
The 2-phenylbenzoxazole (B188899) core structure, which is the foundation of this compound, possesses inherent photophysical properties that make it a promising candidate for applications in opto-electronics and photonics. These derivatives are known for their robust solid-state fluorescence and high photo- and thermal stability. rsc.org
Application as Photosensitizers in Photopolymerization Processes
Photosensitizers are crucial components in photopolymerization, a process that uses light to initiate a polymerization reaction. Benzoxazole derivatives, particularly those with extended π-conjugation, can act as efficient photosensitizers. While direct studies on this compound as a photosensitizer are not widely available, related benzoxazole-based BODIPY dyes have been shown to efficiently initiate the free radical polymerization of acrylate (B77674) monomers under UV-visible light irradiation. researchgate.net These photosensitizing systems often work in conjunction with a co-initiator. The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the benzoxazole or phenyl rings. The isocyanate group, being an electron-withdrawing group, could potentially influence the electronic transitions and the efficiency of intersystem crossing, which are critical for a photosensitizer's performance.
Components in Organic Light-Emitting Diodes (OLEDs) and Related Devices
Derivatives of 2-phenylbenzoxazole are well-regarded for their applications in organic light-emitting diodes (OLEDs) due to their strong fluorescence and good charge-transporting properties. rsc.orgresearchgate.net They can be used as emitters, hosts, or charge-transporting materials. The emission color and efficiency of these materials are highly dependent on the substituents attached to the 2-phenylbenzoxazole core.
For instance, modifying the 2-phenylbenzoxazole structure with different electron-donating or electron-withdrawing groups can tune the emission from the UV to the visible region. The isocyanate group in this compound, or its derivatives formed during polymerization, would be expected to influence the electronic properties and thus the electroluminescent performance. While specific data for this compound in OLEDs is scarce, research on similar structures provides valuable insights. For example, OLEDs using other 2-phenylbenzoxazole derivatives as the emissive layer have demonstrated promising performance.
The table below shows the performance of OLEDs using different benzophenone-based emitters, which, like benzoxazoles, are used in OLEDs and illustrate the impact of molecular structure on device efficiency. mdpi.com
| Device | Emitter | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
| D1EB4 | EB4 (non-doped) | - | 4.0 |
| D2EB4 | Ir(ppy)₂(acac) + Ir(bt)₂(dipba) in EB4 host | 48.6 | 25.6 |
This data highlights the potential for high efficiencies in OLEDs utilizing advanced organic materials. The development of benzoxazole-based materials, including those derived from this compound, continues to be an active area of research for next-generation displays and lighting.
Fluorescent Labels and Whitening Agents in Materials Science
The inherent fluorescence of the benzoxazole moiety is a key feature that allows for its use in fluorescent labels and optical whitening agents. The 2-phenylbenzoxazole structure, in particular, is known for its strong blue fluorescence, a property that can be harnessed in various material science applications.
Fluorescent Labels:
The isocyanate group in this compound provides a reactive handle to chemically bond the fluorescent benzoxazole unit onto various polymer backbones, such as polyurethanes. This covalent attachment ensures the permanent integration of the fluorescent label into the material, preventing leaching and providing long-term stability. These fluorescently tagged polymers can be used in a variety of applications, including:
Tracers and Probes: In research and industrial settings, polymers tagged with this compound can act as tracers to monitor mixing processes, flow behavior, and material distribution within a blend or composite.
Security Features: The fluorescent properties can be utilized to create security features in documents, packaging, or other products, which are only visible under UV light, thus preventing counterfeiting.
Sensors: The fluorescence of the benzoxazole unit can be sensitive to the local chemical environment. This property can be exploited to develop polymeric sensors that change their fluorescence in response to specific analytes, pH changes, or temperature variations. Numerous benzoxazoles are known to possess fluorescent properties suitable for such applications. rsc.orgmdpi.com
Whitening Agents:
Optical brighteners, or fluorescent whitening agents (FWAs), function by absorbing ultraviolet light and re-emitting it as blue light. mdpi.com This process masks the inherent yellow cast of many polymers and textiles, resulting in a whiter and brighter appearance. Benzoxazole derivatives are a well-established class of FWAs. google.commade-in-china.comgoogle.comepo.org
By incorporating this compound into a polymer matrix, the benzoxazole unit can act as a permanent FWA. The isocyanate functionality allows it to react with and become part of the polymer chain, for instance, in polyesters or polyamides during their synthesis. made-in-china.com This leads to several advantages over traditional additive FWAs:
Enhanced Durability: Covalent bonding prevents the FWA from migrating to the surface or being extracted during washing or cleaning.
Improved Compatibility: As a comonomer, it is molecularly dispersed within the polymer, leading to better optical clarity and efficiency.
High Thermal Stability: The benzoxazole ring is thermally stable, making it suitable for high-temperature processing of plastics. made-in-china.com
| Property | Description | Relevance to this compound |
| Absorption Maximum | The wavelength at which the molecule absorbs the most light, typically in the UV region for FWAs. | The benzoxazole core absorbs UV light, which is essential for its function as a whitening agent. |
| Emission Maximum | The wavelength at which the molecule emits light, typically in the blue region of the visible spectrum for FWAs. | The 2-phenylbenzoxazole structure is known to emit blue light, providing the whitening effect. |
| Quantum Yield | The efficiency of the conversion of absorbed photons to emitted photons. | A high quantum yield is desirable for bright fluorescence. |
| Photostability | The ability of the molecule to withstand degradation upon exposure to light. | Important for the long-term performance of fluorescent labels and whitening agents. |
Advanced Coatings and Adhesives Formulations
The isocyanate group is the cornerstone of polyurethane chemistry, and its presence in this compound allows for the formulation of advanced coatings and adhesives with unique properties imparted by the benzoxazole moiety.
Advanced Coatings:
Polyurethane coatings are valued for their durability, flexibility, and resistance to abrasion and chemicals. mdpi.com By using this compound as a comonomer or a crosslinking agent in polyurethane formulations, coatings with enhanced functionalities can be developed.
UV-Traceable Coatings: The inherent fluorescence of the benzoxazole unit allows for the creation of coatings that can be easily inspected for uniformity and coverage under UV light. This is particularly useful in applications where complete and defect-free coating is critical.
Enhanced Thermal and Mechanical Properties: The rigid benzoxazole ring can increase the glass transition temperature (Tg) and thermal stability of the polyurethane network. This can lead to coatings with improved performance at elevated temperatures.
Adhesives Formulations:
Polyurethane adhesives are known for their strong and flexible bonds to a wide variety of substrates. researchgate.net The incorporation of this compound into polyurethane adhesive formulations can offer several advantages:
Monitoring of Cure and Bondline Integrity: The fluorescence of the benzoxazole unit can be used to monitor the curing process of the adhesive in real-time. After curing, the fluorescence can be used to inspect the bondline for gaps or defects.
High-Performance Adhesives: The introduction of the rigid benzoxazole structure can enhance the thermal resistance and mechanical strength of the adhesive, making it suitable for demanding applications in the automotive and aerospace industries.
| Formulation Component | Function | Contribution of this compound |
| Polyol | Provides flexibility and soft segments to the polyurethane. | - |
| Isocyanate | Reacts with polyol to form the urethane linkage; provides hard segments. | Can be partially or fully replaced by this compound to introduce the benzoxazole moiety. |
| Chain Extender/Crosslinker | Increases molecular weight and crosslink density. | Can act as a crosslinker, enhancing thermal and mechanical properties. |
| Additives (e.g., catalysts, fillers) | Modify reaction rate, viscosity, and final properties. | The benzoxazole unit itself acts as a functional additive. |
Fabrication of Functional Composites and Nanocomposite Materials
Functional composites and nanocomposites are materials where a matrix, typically a polymer, is reinforced with one or more fillers to achieve properties that are not attainable with the individual components. The use of polymers derived from this compound as the matrix can lead to the fabrication of advanced composites with tailored functionalities.
Functional Composites:
The reaction of this compound with suitable comonomers can produce a range of functional polymers, such as poly(benzoxazole-urethane)s and poly(benzoxazole-imide)s. rsc.orgresearchgate.net These polymers can then be used as matrices for composites reinforced with conventional fibers (e.g., glass, carbon, aramid).
Self-Sensing Composites: The fluorescence of the benzoxazole units in the polymer matrix can be sensitive to stress and strain. This phenomenon, known as mechanofluorochromism, can be utilized to create "smart" composites that can self-report damage or deformation through changes in their fluorescence.
High-Temperature Composites: Polyimides containing benzoxazole units are known for their exceptional thermal stability. rsc.org Composites based on these polymers can be used in applications requiring high-temperature performance, such as in aerospace components and automotive engine parts.
Nanocomposite Materials:
Nanocomposites are a class of composites where the reinforcing filler has at least one dimension in the nanometer scale. The incorporation of nanofillers, such as clays, carbon nanotubes, or silica (B1680970) nanoparticles, into a polymer matrix derived from this compound can lead to materials with significantly enhanced properties. nycu.edu.twaraku.ac.irscilit.com
Improved Mechanical Properties: The high surface area of nanofillers leads to a large interfacial area with the polymer matrix, resulting in efficient stress transfer and significant improvements in strength and modulus, even at low filler loadings.
Enhanced Barrier Properties: The dispersion of plate-like nanofillers, such as montmorillonite (B579905) clay, can create a tortuous path for gas molecules, leading to reduced permeability and improved barrier properties.
Tailored Optical Properties: The interaction between the fluorescent benzoxazole units in the polymer matrix and the nanofillers can lead to interesting photophysical phenomena, such as shifts in the emission wavelength or changes in the fluorescence quantum yield. This can be used to fine-tune the optical properties of the nanocomposite for specific applications.
| Composite Type | Reinforcement | Matrix Polymer | Potential Application |
| Functional Composite | Carbon Fiber | Poly(benzoxazole-imide) | High-temperature structural components |
| Functional Composite | Glass Fiber | Poly(benzoxazole-urethane) | Self-sensing structural health monitoring |
| Nanocomposite | Montmorillonite Clay | Poly(benzoxazole-urethane) | High-barrier packaging films |
| Nanocomposite | Carbon Nanotubes | Poly(benzoxazole-imide) | Electrically conductive, high-strength materials |
Theoretical and Computational Chemistry Investigations of the Compound and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and energetics of benzoxazole (B165842) derivatives. researchgate.net Methods like DFT with the B3LYP functional and basis sets such as 6-31G(d,p) or 6-311+G(d,p) have proven effective for these systems. researchgate.netepstem.net Such calculations are performed to determine optimized geometries, molecular orbital energies, and other electronic properties in the gas phase or in solution using models like the polarizable continuum model (PCM). researchgate.net
Computational methods are used to predict the most stable three-dimensional arrangement of atoms in 2-(4-isocyanatophenyl)-1,3-benzoxazole. Geometry optimization calculations, typically performed using DFT, can accurately determine bond lengths, bond angles, and dihedral angles. epstem.net For the related compound 2-(4-aminophenyl)-1,3-benzoxazole, X-ray crystallography has shown that the benzoxazole ring system is not perfectly co-planar with the adjacent phenyl ring, exhibiting a dihedral angle of 11.8(1)°. nih.gov Similar computational studies on this compound would be expected to show a comparable slight twist between the two ring systems. The isocyanate group (-N=C=O) is predicted to be nearly linear.
Table 1: Predicted Molecular Geometry Parameters for 2-Phenyl-1,3-Benzoxazole Derivatives This table presents typical bond length and angle values for the core structure, as established by computational studies on related benzoxazole compounds.
| Parameter | Predicted Value Range | Reference Studies |
|---|---|---|
| C-O (in oxazole) | 1.36 - 1.38 Å | epstem.netnih.gov |
| C-N (in oxazole) | 1.31 - 1.33 Å | epstem.netnih.gov |
| C=N (in oxazole) | 1.38 - 1.40 Å | epstem.netnih.gov |
| C-C (inter-ring) | 1.45 - 1.48 Å | nih.gov |
Frontier Molecular Orbital (FMO) analysis is fundamental to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzoxazole moiety and the phenyl ring, which act as the primary electron-donating regions. Conversely, the LUMO is anticipated to be localized on the strongly electron-withdrawing isocyanate group (-NCO) and the attached phenyl ring, representing the most probable site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. epstem.net A smaller gap suggests higher reactivity. DFT calculations for related heterocyclic systems have been used to determine these energy values and analyze their implications for reactivity and electronic transitions. nih.govnih.gov Furthermore, calculations of Mulliken atomic charges or Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule, highlighting the electrophilic carbon atom of the isocyanate group and the nucleophilic nitrogen atom of the benzoxazole ring. epstem.net
Table 2: Representative FMO Energies from DFT Calculations on Related Heterocyclic Systems Data derived from computational studies on complex benzoxazole and isoxazole (B147169) derivatives to illustrate typical energy ranges.
| Molecular Orbital | Energy Range (eV) | Significance | Reference Studies |
|---|---|---|---|
| HOMO | -6.0 to -6.5 eV | Electron-donating capability | nih.gov |
| LUMO | -2.0 to -2.5 eV | Electron-accepting capability | nih.gov |
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. epstem.net
IR Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to confirm molecular structure. For this compound, a very strong and characteristic absorption band for the asymmetric stretching vibration of the isocyanate group (-N=C=O) is predicted in the range of 2250-2280 cm⁻¹. Other calculated frequencies would correspond to C=N, C-O, and C-H vibrations of the benzoxazole and phenyl rings. epstem.net
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical values, when compared to experimental data, help in the definitive assignment of signals to specific nuclei within the molecule.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to simulate electronic absorption spectra. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π→π*), providing insight into the molecule's photophysical properties.
Table 3: Key Predicted Infrared (IR) Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -N=C=O | Asymmetric Stretch | ~2270 |
| C=N (oxazole) | Stretch | ~1650 |
| C=C (aromatic) | Stretch | 1500 - 1600 |
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry offers profound insights into how chemical reactions occur, mapping out the energetic landscape that connects reactants, intermediates, transition states, and products.
DFT calculations are a cornerstone for elucidating reaction mechanisms. nih.gov For the synthesis of the benzoxazole core, computational studies have explored various plausible pathways, such as the oxidative cyclization of 2-aminophenol (B121084) derivatives. researchgate.net These studies identify key intermediates, such as cyclic hemiaminals, and locate the structure of the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net For instance, in an iodine(III)-mediated benzoxazole formation, a concerted reductive elimination pathway was identified as the most plausible mechanism through computation. researchgate.net Similarly, the reactivity of the isocyanate group, such as in cycloaddition reactions, can be modeled to determine whether the mechanism is concerted or stepwise and to predict the regioselectivity of the reaction. nih.govchemrxiv.org An Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state correctly connects the reactant and product. nih.gov
A critical outcome of mechanistic studies is the calculation of the activation energy (ΔG‡ or ΔE‡), also known as the reaction barrier. chemrxiv.org This value represents the energy required to reach the transition state and is a key determinant of the reaction rate. A lower reaction barrier corresponds to a faster reaction. Computational studies on benzoxazole synthesis have shown that different pathways can have significantly different barriers; for example, one pathway was favored due to a low calculated barrier of 7.6 kcal/mol, compared to an alternative with a barrier of 18.0 kcal/mol. researchgate.net In studies of isocyanate reactions, DFT and higher-level methods like DLPNO-CCSD(T) are used to compute effective barrier heights, which can accurately predict reaction feasibility. chemrxiv.org These calculated barriers allow for a direct, quantitative comparison of different potential reaction pathways, establishing which is kinetically favored under given conditions. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-aminophenyl)-1,3-benzoxazole |
| 2-aminophenol |
Molecular Dynamics Simulations for Material Property Prediction
Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, allowing for the investigation of the time-dependent behavior of molecular systems. These simulations can predict a range of material properties by modeling the movements and interactions of atoms and molecules. For polymers derived from this compound, such as polyureas or polyurethanes, MD simulations offer insights into their structural and thermal characteristics.
Recent advancements in computational power and force field accuracy have enabled detailed simulations of complex polymer systems. For instance, studies on aromatic polyureas and polyamides, which share structural motifs with polymers of the target compound, have successfully elucidated relationships between chemical structure and material properties. aps.orgescholarship.org These simulations can model systems containing thousands of atoms, providing a window into the nanoscale world that governs macroscopic behavior.
The dynamics and morphology of polymer chains are critical determinants of a material's mechanical and thermal properties. MD simulations can track the conformational changes of polymer backbones, the packing of chains, and the formation of ordered or amorphous domains.
For polymers analogous to those derived from this compound, such as aromatic polyamides, MD simulations have been used to study the effect of chain composition on mechanical response. In a study on aromatic-aliphatic polyamides, reactive MD simulations revealed how the length of aliphatic segments influences the elastic modulus and ultimate stress of the material. escholarship.org It was observed that the low-strain modulus decreased as the aliphatic chain length increased, demonstrating the power of simulation to connect molecular architecture to macroscopic properties. escholarship.org
Simulations of aromatic polyurea (APU) have shown that these polymers tend to form hydrogen-bonded sheets, a key feature influencing their morphology. aps.org The simulations also indicated that introducing rotational disorder along the polymer chains, for example by using meta-substituted aromatic rings, can disrupt this ordered packing. This disruption increases the free volume and enhances the dielectric constant, a property of interest for applications in capacitive energy storage. aps.org Such insights are directly relevant to designing polymers from this compound for specific electronic applications.
Table 1: Simulated Mechanical Properties of Aromatic-Aliphatic Polyamide Crystals This table presents data for analogous polymer systems to illustrate the type of information obtainable from MD simulations.
| Polymer | Number of Non-Aromatic Carbons | Low-Strain Modulus (GPa) | High-Strain Modulus (GPa) | Ultimate Stress (GPa) |
|---|---|---|---|---|
| PAP5 | 5 | 85 | 210 | 10.5 |
| PAP6 | 6 | 75 | 215 | 9.5 |
| PAP7 | 7 | 70 | 212 | 10.0 |
| PAP8 | 8 | 65 | 218 | 9.0 |
Source: Adapted from reference escholarship.org. Note: PAPx refers to polyamides with varying numbers of carbon atoms in the diacid monomer.
The performance of a polymer in its solid state is heavily influenced by the intermolecular forces between chains. These interactions, including hydrogen bonds and van der Waals forces, dictate the material's cohesion, thermal stability, and mechanical strength. MD simulations, often complemented by quantum chemical calculations, can provide a detailed picture of these interactions.
In complex systems like aromatic polyamides, hydrogen bonding between amide groups is a dominant intermolecular force. dsau.dp.ua Quantum-chemical calculations on model complexes of aromatic polyamides with silica (B1680970) gel have shown that strong hydrogen bonds form between the amide groups and surface hydroxyls of the filler. dsau.dp.ua Similarly, for polymers derived from this compound, the urea (B33335) or urethane (B1682113) linkages formed from the isocyanate group would be expected to participate in strong hydrogen bonding. The benzoxazole ring itself can engage in π-stacking interactions with other aromatic rings, further contributing to the cohesive energy of the material. escholarship.org
Atomistic simulations of simple aromatic molecules have demonstrated that aggregation is driven by a combination of T-shaped and parallel-displaced configurations for molecules like benzene (B151609), while larger aromatics like anthracene (B1667546) prefer orientations similar to their bulk crystal structure. nih.gov For polymers containing the benzoxazole moiety, these stacking preferences would influence the local chain packing and morphology. The interplay between strong, directional hydrogen bonds and broader π-stacking interactions is a key area of investigation for predicting the properties of these high-performance polymers.
Table 2: Intermolecular Interaction Energies in Model Aromatic Systems This table provides examples of interaction energies calculated for simple aromatic dimers, illustrating the contributions to condensed phase stability.
| Molecular System | Configuration | Interaction Energy (kJ/mol) | Dominant Force |
|---|---|---|---|
| Benzene Dimer | Parallel-Displaced | -11.6 | Dispersion/π-stacking |
| Benzene Dimer | T-shaped | -10.5 | Electrostatic/Dispersion |
| Formamide Dimer | Planar (H-bonded) | -29.3 | Hydrogen Bonding |
| N-methylacetamide Dimer | Planar (H-bonded) | -35.1 | Hydrogen Bonding |
Note: These values are representative and can vary based on the computational method.
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Material Science Applications
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) modeling are powerful data-driven approaches for predicting the properties of new materials. routledge.com By establishing a mathematical correlation between the chemical structure of a molecule and its physical properties, QSPR models can rapidly screen virtual libraries of compounds, identifying promising candidates for synthesis and testing. researchgate.net
The process begins with the numerical representation of the molecular structure using descriptors. These can range from simple counts of atoms and bonds to complex topological or quantum-chemical parameters. For polymers, descriptors are typically calculated from the structure of the repeating unit. A statistical model is then built to relate these descriptors to an experimental property of interest, such as glass transition temperature (Tg), refractive index, or thermal stability.
For polymers containing benzoxazole and isocyanate-derived groups, QSPR models could predict how variations in the polymer backbone would affect key properties. For example, a model could be developed to predict the Tg of a series of poly(benzoxazole-urea)s with different substituents on the aromatic rings. Such a model would allow for the in silico design of a polymer with a specific desired service temperature. The development of robust QSPR models is becoming increasingly accessible through machine learning platforms and curated databases of polymer properties. researchgate.net
Table 3: Example of a QSPR Model for Polymer Glass Transition Temperature (Tg) This table illustrates the components of a hypothetical QSPR model for a class of aromatic polymers.
| Property Modeled | Model Equation | Key Descriptors | Model Performance |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Tg = c0 + c1D1 + c2D2 + ... | Topological indices, Molecular weight of repeat unit, Number of aromatic rings, Polarizability | R² = 0.92, Q² = 0.88 |
Note: R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's predictive power. This is a representative example.
Emerging Research Frontiers and Future Outlook
Innovation in Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of isocyanates and benzoxazoles has traditionally relied on methods that are effective but often involve hazardous reagents and generate significant waste. The future of synthesizing 2-(4-isocyanatophenyl)-1,3-benzoxazole is geared towards greener, more sustainable, and atom-economical approaches.
Research Findings: A primary focus in isocyanate synthesis is the development of phosgene-free routes. rsc.org Phosgene (B1210022) is highly toxic, and its use requires stringent safety precautions, driving the search for safer alternatives. wikipedia.org For the benzoxazole (B165842) moiety, research has demonstrated the efficacy of sustainable methods that minimize energy consumption and environmental impact. These include microwave-assisted, ultrasound-assisted, and mechanochemical reactions, which can significantly reduce reaction times and often proceed in the absence of harmful solvents. mdpi.com For instance, studies on related 2-arylbenzoxazoles show that microwave-assisted synthesis can be completed in minutes compared to several hours with conventional heating. mdpi.com
Atom economy, a core principle of green chemistry, is being addressed through the design of novel reaction pathways. gcande.org One promising area is the use of cycloaddition reactions, such as the [3+2] cycloaddition of nitrile oxides with various partners, which allows for the construction of heterocyclic rings in a highly efficient manner with minimal byproducts. beilstein-journals.org Another atom-economical approach for related heterocycles involves the thermal isomerization of precursors like 5-(2H-azirin-2-yl)oxazoles to form fused ring systems. mdpi.com These methodologies represent a paradigm shift, moving away from classical condensation reactions towards more elegant and efficient molecular construction.
Table 1: Comparison of Synthetic Methodologies for Benzoxazole Formation
| Methodology | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Reflux in high-boiling solvents (e.g., DMF), 7-9 hours. mdpi.com | Well-established, reliable. | Long reaction times, high energy use, solvent waste. |
| Microwave-Assisted | 600 W, 30-50 °C, 5 minutes to 3 hours. mdpi.com | Drastic reduction in reaction time, improved yields. | Requires specialized equipment. |
| Ultrasound-Assisted | 50 °C, 5 minutes to 2 hours. mdpi.com | Rapid, energy-efficient. | Scalability can be a challenge. |
| Mechanochemical | High-speed ball milling, 14 Hz, 5 minutes to 2 hours. mdpi.com | Solvent-free, rapid, energy-efficient. | Substrate compatibility can vary. |
Exploration of Novel Catalytic Systems for Targeted Synthesis and Derivatization
Catalysis is central to improving the efficiency and selectivity of chemical transformations. For this compound, research is focused on developing novel catalysts for both its synthesis and subsequent derivatization.
Research Findings: A significant trend is the move towards heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, enhancing the sustainability of the process. For the synthesis of the 2-arylbenzoxazole core, Fe3O4@SiO2-SO3H nanoparticles have emerged as a highly effective and magnetically recoverable heterogeneous catalyst. ajchem-a.com This system allows the condensation reaction to proceed under solvent-free conditions at moderate temperatures (50°C) with high yields, and the catalyst can be reused multiple times without a significant loss of activity. ajchem-a.com Other innovative approaches include the use of elemental sulfur to promote the cyclization of styrenes with 2-nitrophenols to form 2-benzyl benzoxazoles, a related structure. rsc.org There is also interest in developing catalyst- and additive-free methods that rely on optimizing reaction conditions to achieve the desired transformation. nih.gov
Table 2: Catalytic Systems for 2-Arylbenzoxazole Synthesis
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Fe3O4@SiO2-SO3H | Condensation | Heterogeneous, magnetically separable, reusable, solvent-free. | ajchem-a.com |
| Elemental Sulfur/DABCO | Cyclization | Uses simple, inexpensive reagents. | rsc.org |
| None (Catalyst-Free) | Annulation | Avoids catalyst cost and contamination. | nih.gov |
| Boric Acid, p-TSA | Dehydration/Cyclization | Traditional, well-understood. | google.com |
Rational Design of Multi-Functional Polymeric and Hybrid Materials
The dual functionality of this compound makes it an ideal monomer for creating advanced polymeric and hybrid materials. The isocyanate group enables polymerization into polyurethanes, while the benzoxazole unit can be tailored to introduce specific optical, thermal, or electronic properties.
Research Findings: The rational design of materials leverages a deep understanding of structure-property relationships. nih.gov In the context of polymers derived from this monomer, the isocyanate group's reaction with diols or polyols forms the polyurethane backbone. wikipedia.org The pendant benzoxazole groups can then impart properties such as high thermal stability, fluorescence, or UV absorption. mdpi.comacs.org
A key strategy in materials design is the creation of Conjugated Microporous Polymers (CMPs). unt.edu These materials are designed with specific pore sizes and chemical functionalities. The synthesis of such polymers can be approached in two main ways:
De novo Synthesis: This bottom-up approach involves using carefully designed functional monomers to build the polymer network from scratch, ensuring the highest possible degree of functionalization. unt.edu
Post-Synthetic Modification (PSM): This method involves chemically modifying an existing polymer network. unt.edu While potentially less precise than de novo synthesis, PSM is a versatile tool for introducing a wide variety of functional groups onto a pre-formed polymer scaffold. unt.edu
Hybrid materials are another promising frontier. For example, modifying silica (B1680970) nanoparticles with benzotriazole (B28993) derivatives—a structurally related heterocycle—has been shown to create durable UV-absorbing materials where the organic moiety and inorganic support work in synergy. acs.org A similar approach could be used with this compound to graft it onto inorganic surfaces, creating hybrid materials with enhanced compatibility and performance in polymer composites. acs.org
Advanced Characterization Techniques for in situ Reaction Monitoring
To optimize complex multi-step syntheses and polymerization reactions, researchers are increasingly turning to advanced characterization techniques that allow for in situ monitoring. Real-time analysis provides immediate feedback on reaction kinetics, intermediate formation, and product purity, enabling rapid process optimization.
Research Findings: While standard techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) are routinely used to characterize final products, their adaptation for in situ analysis is a key research frontier. nih.govsapub.org For example, the integration of spectroscopic probes into reaction vessels allows for continuous monitoring without the need for sampling.
In the context of polymerization, Gel Permeation Chromatography (GPC) is crucial for determining the molecular weight and dispersity of the resulting polymers, providing insight into the reaction's effectiveness. acs.org For photochemical reactions, which are becoming more common in green synthesis, radical-trapping experiments using reagents like TEMPO can be used to probe the reaction mechanism in real-time. mdpi.com The development of continuous flow reactors offers a powerful platform for integrating in situ monitoring. mdpi.com In such systems, analytical tools can be placed online to provide a continuous stream of data, facilitating high-throughput screening of reaction conditions and rapid scale-up.
Table 3: Advanced Characterization for Synthesis and Polymerization
| Technique | Application | Information Gained |
|---|---|---|
| In situ FTIR/Raman | Reaction Monitoring | Real-time tracking of functional group conversion (e.g., isocyanate consumption). |
| In situ NMR | Mechanistic Studies | Identification of transient intermediates and reaction kinetics. |
| Flow Photochemistry with GC-MS | Process Optimization | Rapid screening of conditions, product identification. mdpi.com |
| Gel Permeation Chromatography (GPC) | Polymer Analysis | Molecular weight distribution, polymer chain length. acs.org |
| Radical Trapping Experiments | Mechanistic Investigation | Confirmation of radical-based reaction pathways. mdpi.com |
Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design and Materials Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by transforming how new molecules and materials are designed and discovered. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition, accelerating the discovery of compounds like this compound with tailored properties. gcande.orgfriedler.net
Research Findings: ML models, particularly deep neural networks (DNNs) and graph neural networks, are being trained to predict a wide range of molecular properties, from reactivity and solubility to toxicity and biodegradability. nih.govastrazeneca.comchemengineerkey.com This allows for the in silico screening of vast virtual libraries of compounds, identifying promising candidates for synthesis and testing. nih.gov An innovative approach involves using data from failed experiments ("dark reactions") to train ML models, helping them to better understand the complex factors that govern reaction success. friedler.net
In the realm of synthesis, AI can design optimal reaction pathways by considering factors like atom economy, cost, and sustainability. gcande.org Generative models can propose novel molecular structures with desired properties, while other algorithms can predict the most effective catalysts or solvent systems for a given transformation. gcande.orgmdpi.com For instance, AI algorithms can analyze databases of chemical information to identify novel deep eutectic solvents with specific properties for a given application. mdpi.com This predictive power significantly reduces the trial-and-error nature of traditional chemical research, saving time and resources. astrazeneca.comrsc.org
Table 4: Applications of AI/ML in Chemical and Materials Design
| AI/ML Model/Approach | Input Data | Application | Predicted Outcome |
|---|---|---|---|
| Artificial Neural Networks (ANN) | Molecular descriptors, reaction conditions. nih.gov | Virtual Screening | Biological activity, physical properties. nih.gov |
| Graph Neural Networks (GNN) | Molecular graph structures. astrazeneca.com | Property Prediction | ADMET properties, material performance. astrazeneca.com |
| Transfer Learning | Large, low-quality datasets combined with small, high-quality datasets. astrazeneca.com | Improved Prediction | More accurate property predictions with limited data. astrazeneca.com |
| "Dark Reaction" Training | Data from successful and failed experiments. friedler.net | Reaction Outcome Prediction | Likelihood of successful crystal formation or reaction. friedler.net |
| Generative Models | Desired property constraints. | De novo Design | Novel molecular structures with optimized properties. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
